2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid
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Overview
Description
2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid is an organic compound characterized by the presence of fluorine atoms on both benzyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid typically involves the reaction of 4-fluorobenzyl bromide with 4-fluorophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzyl ketone, while reduction could produce 4-fluorobenzyl alcohol.
Scientific Research Applications
2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorine atoms in the compound can enhance its binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzyl bromide
- 4-Fluorophenylacetic acid
- 4-Fluorobenzyl alcohol
Uniqueness
2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid is unique due to the presence of two fluorine atoms on both benzyl and phenyl groups. This structural feature can significantly influence its chemical reactivity and biological activity compared to similar compounds. The dual fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O2/c17-14-5-1-11(2-6-14)9-13(16(19)20)10-12-3-7-15(18)8-4-12/h1-8,13H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJWGFVMITUNGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC2=CC=C(C=C2)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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